molecular formula C17H24N2O2 B2956002 Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate CAS No. 1160246-79-6

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate

Cat. No.: B2956002
CAS No.: 1160246-79-6
M. Wt: 288.391
InChI Key: JHEKXJBJPKHWHN-UHFFFAOYSA-N
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Description

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by a benzyl group attached to a spirocyclic structure containing nitrogen atoms, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of linear precursors containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: Its unique properties make it useful in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate is unique due to its spirocyclic structure and the presence of nitrogen atoms. Similar compounds include:

  • Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate: This compound has a similar structure but with a different ring size.

  • Benzyl 1,8-diazaspiro[4.5]undecane-8-carboxylate: Another closely related compound with a slightly different ring size.

Properties

IUPAC Name

benzyl 1,9-diazaspiro[4.6]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-16(21-14-15-6-2-1-3-7-15)19-12-5-9-17(10-13-19)8-4-11-18-17/h1-3,6-7,18H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEKXJBJPKHWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(CC2)C(=O)OCC3=CC=CC=C3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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